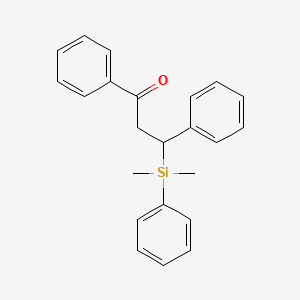
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- is an organic compound that belongs to the class of ketones This compound is characterized by the presence of a propanone group attached to a dimethylphenylsilyl and two phenyl groups
Méthodes De Préparation
The synthesis of 1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylphenylsilyl)-1,3-diphenylpropan-1-one with appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylphenylsilyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired products are formed efficiently.
Applications De Recherche Scientifique
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- can be compared with other similar compounds such as:
1-Propanone, 3-(trimethylsilyl)-1,3-diphenyl-: This compound has a trimethylsilyl group instead of a dimethylphenylsilyl group, which can affect its reactivity and stability.
1-Propanone, 3-(dimethylphenylsilyl)-1,3-dimethyl-:
The uniqueness of 1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- lies in its specific combination of functional groups, which provides it with distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
118356-60-8 |
|---|---|
Formule moléculaire |
C23H24OSi |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
3-[dimethyl(phenyl)silyl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C23H24OSi/c1-25(2,21-16-10-5-11-17-21)23(20-14-8-4-9-15-20)18-22(24)19-12-6-3-7-13-19/h3-17,23H,18H2,1-2H3 |
Clé InChI |
BAGFORDIVMFSTQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


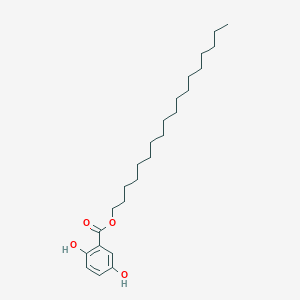

![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
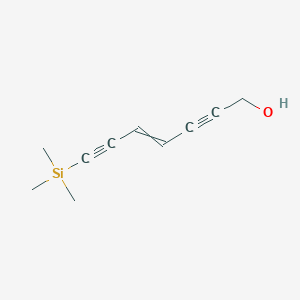
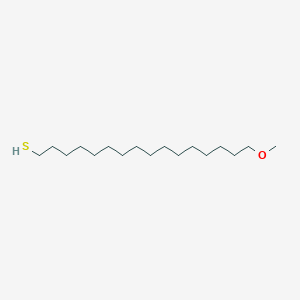
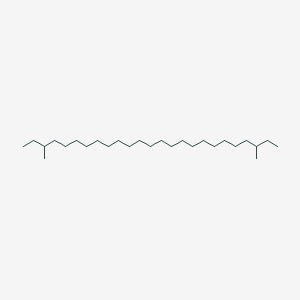
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)

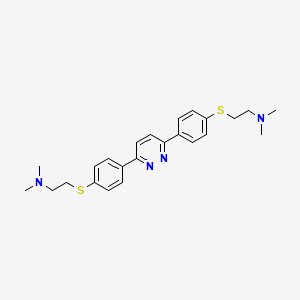
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
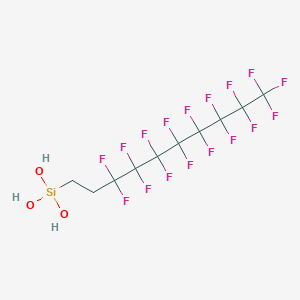
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
